molecular formula C13H15N5 B043411 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 132898-07-8

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline

Cat. No. B043411
M. Wt: 241.29 g/mol
InChI Key: MCFPPHKNJUOYBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoquinoxalines, including derivatives similar to 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline, involves complex organic reactions. A notable method involves the solid-phase synthesis of tetrahydroimidazoquinoxalinones, which demonstrates the versatility and adaptability of synthetic strategies to produce a wide range of compounds within this family (Mazurov, 2000). Additionally, the synthesis from aminoquinoxaline precursors highlights the steps towards achieving functionalized imidazoquinoxalines with potent mutagenic activities (Kasai et al., 1981).

Molecular Structure Analysis

The molecular structure of imidazoquinoxalines is characterized by a fused ring system that incorporates both imidazole and quinoxaline moieties. This structure is responsible for the unique chemical and physical properties of these compounds. The structural elucidation often involves NMR and mass spectroscopy, providing insights into the arrangement of atoms and the presence of functional groups critical for biological activity.

Chemical Reactions and Properties

Imidazoquinoxalines undergo various chemical reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, allowing for the synthesis of a wide array of derivatives with diverse biological activities. These reactions are pivotal for modifying the core structure to enhance its properties or to tailor it for specific applications (Parra et al., 2001).

Scientific Research Applications

  • It was found that 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline is active in the Ames test, demonstrating mutagenicity, although its mutagenic potential is significantly lower than related compounds like IQ, MeIQ, and MeIQx (Grivas & Jägerstad, 1984).

  • Studies on heterocyclic amines (HAs) like 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline have shown that they can cause DNA strand breaks, upregulation of TP53 and its downstream genes, and cell-cycle arrest. This potentially allows cells to repair damage or eliminate them through apoptosis (Pezdirc, Žegura, & Filipič, 2013).

  • Research has also focused on the metabolic pathways of these heterocyclic amines in organisms. For instance, studies have identified various metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (a related compound) in rat bile, none of which were found to be mutagenic to Salmonella typhimurium (Turesky et al., 1988).

  • Another aspect of research has been the development of analytical methods for detecting these compounds in food. For example, a gas chromatography-negative ion mass spectrometric assay has been developed for accurately measuring carcinogens like 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline in food (Murray, Lynch, Knize, & Gooderham, 1993).

  • The compound's relevance in pharmacology is also evident in studies like the design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors, highlighting the importance of structural features such as a methyl amino group for their inhibitory properties (Deleuze-Masquéfa et al., 2004).

Safety And Hazards

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline is a mutagenic imidazoquinoxaline and chemical in bacterial systems (Ames test) as well as active in the DNA repair test in liver cells . It is considered to be a hazardous carcinogen .

properties

IUPAC Name

3,4,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPPHKNJUOYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157840
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline

CAS RN

132898-07-8
Record name 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132898-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 2
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 3
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 4
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 5
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Reactant of Route 6
Reactant of Route 6
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline

Citations

For This Compound
61
Citations
SD Mendonsa, RJ Hurtubise - Journal of Chromatography A, 1999 - Elsevier
Capillary zone electrophoresis (CZE) is a very convenient technique for the determination of ionization constants. The technique is rapid, precise, uses small quantities of solute, and the …
Number of citations: 44 www.sciencedirect.com
QC Zhang, YY Cheng, GK Li, XH Xiao - Chinese Chemical Letters, 2015 - Elsevier
A novel on-line solid-phase microextraction–high-performance liquid chromatography (SPME–HPLC) system was developed for the determination of heterocyclic aromatic amines (…
Number of citations: 20 www.sciencedirect.com
B Stavric, TI Matula, R Klassen, RH Downie - Food and Chemical …, 1996 - Elsevier
Water extracts of eight brands (five types: ‘green’, ‘black’, ‘oolong’, decaffeinated and instant) of common teas (derived from Camellia sinensis) and infusions of six randomly selected …
Number of citations: 69 www.sciencedirect.com
ED Ruan, M Juárez, R Thacker, X Yang, MER Dugan… - Meat science, 2014 - Elsevier
The effects of tissue antioxidant levels on formation of heterocyclic amines (HAs) and their mutagenicity in grilled lean beef were studied. Meat from 54 feedlot steers fed different levels …
Number of citations: 34 www.sciencedirect.com
S Jinap, SN Jaafar, NDS Hasnol… - Journal of Food …, 2020 - Springer
An accurate and sensitive liquid chromatography-electrospray ionisation/multi stage mass spectrometry (LC–ESI–MS/MS) method has been developed for the characterization and …
Number of citations: 8 link.springer.com
M Zeng, M Zhang, Z He, F Qin, G Tao, S Zhang, Y Gao… - Food chemistry, 2017 - Elsevier
The inhibitory profiles of chilli pepper and capsaicin, as well as their relationship to the formation of heterocyclic amines (HAs) in roast beef patties were investigated using ultra …
Number of citations: 69 www.sciencedirect.com
E Richling, C Decker, D Häring, M Herderich… - … of Chromatography A, 1997 - Elsevier
High-performance liquid chromatography–electrospray tandem mass spectrometry (HPLC–ESI-MS–MS) was used for the analysis of heterocyclic aromatic amines (HAAs) in 25 wines …
Number of citations: 76 www.sciencedirect.com
Q Zhang, G Li, X Xiao - Talanta, 2015 - Elsevier
Heterocyclic amines (HAs) are considered as potential mutagens and carcinogens, and are found in trace quantities (ng/g level) in food samples. Therefore, it is important to develop a …
Number of citations: 54 www.sciencedirect.com
M Iwasaki, H Kataoka, J Ishihara, R Takachi… - Journal of Food …, 2010 - Elsevier
Heterocyclic amine (HCA) concentrations were measured in meat and fish samples cooked by pan-frying, grilling and churrasco (Brazilian barbecue) to various levels of doneness in …
Number of citations: 112 www.sciencedirect.com
V Ayerdurai, A Garcia-Cruz, J Piechowska… - Journal of Agricultural …, 2021 - ACS Publications
Inspired by the easy intercalation of quinoxaline heterocyclic aromatic amines (HAAs) in double-stranded DNA (dsDNA), we synthesized a nucleobase-functionalized molecularly …
Number of citations: 6 pubs.acs.org

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